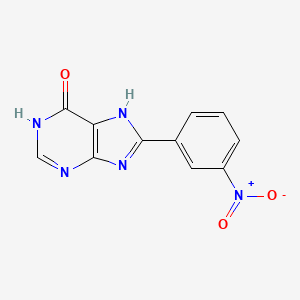![molecular formula C28H26N4O5S B7130884 N-[5-[2-[[5,6-bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]-2-ethoxyphenyl]propanamide](/img/structure/B7130884.png)
N-[5-[2-[[5,6-bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]-2-ethoxyphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[2-[[5,6-bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]-2-ethoxyphenyl]propanamide is an intriguing compound due to its unique structural attributes and potential applications across various fields such as chemistry, biology, medicine, and industry. Its multi-ring structure, coupled with specific functional groups, contributes to its distinct reactivity and interaction capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-[[5,6-bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]-2-ethoxyphenyl]propanamide involves several key steps:
Formation of the Triazine Ring: : The starting materials typically involve the condensation of suitable aromatic amines with trichloro-s-triazine under controlled conditions.
Thiol-Ester Formation: : The reaction proceeds with the formation of a thiol-ester by reacting the triazine derivative with an acetyl thiol compound.
Linkage to Ethoxyphenyl Group: : Further reaction with an ethoxy-substituted aromatic compound under appropriate conditions yields the final product.
Industrial Production Methods
Industrial production often leverages scalable methods such as batch or continuous flow synthesis. Reaction conditions include controlled temperature, pressure, and catalysts to maximize yield and purity. Solvent extraction, crystallization, and chromatographic techniques are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, typically with strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce ketone groups present in the structure.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible due to the presence of reactive aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Friedel-Crafts catalysts for electrophilic substitution; nucleophiles such as hydroxide ions for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, sulfoxides, sulfones, and various substituted aromatic compounds, depending on the reaction conditions.
Scientific Research Applications
N-[5-[2-[[5,6-bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]-2-ethoxyphenyl]propanamide has diverse scientific research applications:
Chemistry: : Utilized as a building block for more complex organic syntheses and as a reagent in various organic reactions.
Biology: : Explored for its potential as a biochemical probe due to its reactive functional groups.
Medicine: : Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: : Employed in the development of novel materials with specific structural and functional attributes, such as polymers and catalysts.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Interacts with proteins and enzymes through hydrogen bonding and van der Waals forces, potentially inhibiting or modifying their activity.
Pathways Involved: : Engages in cellular pathways related to oxidative stress and inflammation, modulating cellular responses by altering the activity of key enzymes and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
**N-[5-[2-[2-(4-Hydroxyphenyl)-1,2,4-triazol-3-yl]thio]acetyl]-2-methoxyphenyl]acetamide
**N-[5-[2-[2-(4-Hydroxyphenyl)-1,2,4-thiadiazol-3-yl]sulfanyl]acetyl]-2-ethoxyphenyl]propanamide
**N-[5-[2-[2-(4-Hydroxyphenyl)-1,2,4-triazin-3-yl]sulfenyl]acetyl]-2-ethoxyphenyl]propanamide
Uniqueness
Structural Complexity: : The specific arrangement and number of functional groups in N-[5-[2-[[5,6-bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]-2-ethoxyphenyl]propanamide contribute to its unique reactivity and interaction with biological molecules.
Reactivity: : This compound exhibits distinct reactivity profiles compared to its analogs, allowing for specialized applications in different research areas.
Properties
IUPAC Name |
N-[5-[2-[[5,6-bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]-2-ethoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-3-25(36)29-22-15-19(9-14-24(22)37-4-2)23(35)16-38-28-30-26(17-5-10-20(33)11-6-17)27(31-32-28)18-7-12-21(34)13-8-18/h5-15,33-34H,3-4,16H2,1-2H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSROUDKJSHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(N=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-(3-methylphenyl)pyrazolidin-3-imine](/img/structure/B7130820.png)

![3-[2-(4-benzylpiperazin-1-yl)-5-chloropyrimidin-4-yl]-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B7130834.png)
![1,3,9,11-Tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,10,12,14,16-heptaen-8-one](/img/structure/B7130838.png)
![Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B7130846.png)

![6-(Ethylsulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B7130866.png)
![2-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7130880.png)
![N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B7130888.png)

![2-[4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]-N-(2-phenylethyl)acetamide](/img/structure/B7130904.png)
![8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-one](/img/structure/B7130910.png)
![1-N,3-N-bis[(4-chlorophenyl)methyl]isoindole-1,3-diimine](/img/structure/B7130915.png)
